molecular formula C10H14FNO B13298119 (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B13298119
M. Wt: 183.22 g/mol
InChI Key: OKJUEOIOGVGDGR-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral compound of high interest in scientific research, particularly as a key building block for the synthesis of bioactive molecules . Its molecular formula is C10H14FNO, with a molecular weight of 183.22 g/mol . The structure integrates a propan-1-ol backbone with a 3-fluoro-4-methylphenyl substituent at the 3R position, a configuration that confers distinct electronic, steric, and physicochemical properties . The presence of the fluorine atom on the aromatic ring is a critical feature, as it is known to enhance metabolic stability and influence the compound's binding affinity to specific biological targets, such as enzymes and receptors . This makes the compound a valuable intermediate in medicinal chemistry for exploring and developing new therapeutic agents, with research suggesting potential in areas like neurological pathways . The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions at its amino and hydroxyl groups, allowing for the creation of a diverse array of derivatives . This compound is strictly for research applications and is not intended for human or veterinary use .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

OKJUEOIOGVGDGR-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CCO)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 3-fluoro-4-methylbenzaldehyde.

    Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable amine, such as ®-3-amino-1-propanol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent Positions on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Features
(3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol 3-F, 4-CH₃ C₁₀H₁₃FNO 182.22 Balanced electronegativity and lipophilicity
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol (hydrochloride) 4-Cl, 3-F C₁₀H₁₃ClFN₂O₂ 263.68 Increased halogenation; hydrochloride salt enhances solubility
(3R)-3-Amino-3-(4-bromophenyl)propan-1-ol 4-Br C₉H₁₂BrNO 230.10 Higher molar mass; bromine enhances steric bulk
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol 3-Cl, 5-CF₃ C₁₀H₁₀ClF₃NO 255.64 Electron-withdrawing CF₃ group; increased acidity
3-Amino-3-(4-isopropyl-phenyl)propan-1-ol 4-iso-C₃H₇ C₁₂H₁₉NO 193.29 Highly lipophilic due to branched alkyl chain

Physicochemical Properties

Property Target Compound 4-Bromo Analog 3-Cl-5-CF₃ Analog 4-iso-Propyl Analog
Density (g/cm³) Not reported 1.466 Not reported Not reported
Boiling Point (°C) Not reported 348.6 (predicted) Not reported Not reported
pKa Not reported 14.87 (predicted) Likely lower due to CF₃ Not reported
Storage Conditions Not reported 2–8°C Not reported Not reported

Key Observations:

  • The 4-bromo analog exhibits higher density and boiling point due to bromine’s atomic mass and polarizability .
  • The 3-Cl-5-CF₃ analog likely has reduced basicity (lower pKa) because the trifluoromethyl group withdraws electron density, stabilizing deprotonation .
  • The 4-isopropyl analog ’s lipophilicity (logP ~2.5 estimated) exceeds that of the target compound, making it more suited for hydrophobic environments .

Biological Activity

(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral compound characterized by its unique structural features, including an amino group and a hydroxyl group attached to a propan-1-ol backbone. Its molecular formula is C10_{10}H14_{14}FNO, with a molecular weight of approximately 183.22 g/mol. The presence of a fluorinated aromatic ring enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with biological targets and its potential therapeutic applications.

  • Binding Affinity : Studies indicate that the fluorinated aromatic ring significantly influences the compound's binding affinity to specific receptors and enzymes. This property enhances its efficacy in modulating biological responses.
  • Pharmacological Potential : The compound has been explored for its role as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(2S)-2-amino-2-(4-fluorophenyl)ethanolC8_{8}H10_{10}FNOContains a fluorophenyl group; used in drug synthesis
(S)-(-)-1-aminoindaneC9_{9}H12_{12}NIndole structure; involved in neuropharmacology
(S)-(+)-α-amino-butyric acidC4_{4}H9_{9}NSimple amino acid; important in metabolic pathways

The unique combination of fluorinated aromatic characteristics and chiral centers in this compound enhances its potential utility in targeted therapies compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Antidepressant Activity : A study indicated that compounds with similar structural features exhibited significant antidepressant effects, suggesting that this compound may also possess such properties due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Research has shown that fluorinated compounds can exhibit enhanced antimicrobial activity. The presence of the fluorine atom in this compound may contribute to such effects, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol, and how can enantiomeric purity be ensured?

  • Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Amination : Introducing the amino group via reductive amination of a ketone precursor under hydrogenation conditions with a chiral catalyst (e.g., Ru-BINAP complexes) to achieve R-configuration .
  • Fluoromethyl Substitution : Electrophilic aromatic substitution or cross-coupling reactions to install the 3-fluoro-4-methylphenyl group .
  • Enantiomeric Purity : Chiral HPLC (e.g., using amylose or cellulose-based columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirms >98% enantiomeric excess .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for vicinal protons) and fluorine-carbon splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₃FNO, MW: 197.22 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while chiral columns resolve enantiomers .

Q. How does the 3-fluoro-4-methylphenyl group influence the compound's physicochemical properties?

  • Answer : The fluorine atom enhances metabolic stability via C-F bond strength, while the methyl group increases lipophilicity (logP ≈ 1.8), improving membrane permeability. Comparative data from analogs suggest a 20-30% increase in bioavailability versus non-fluorinated derivatives .

Advanced Research Questions

Q. How can contradictory data on this compound's receptor binding affinity be resolved?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature). Methodological solutions include:

  • Standardized Assays : Use radioligand binding (³H/¹²⁵I-labeled competitors) with controlled ionic strength buffers (e.g., Tris-HCl, pH 7.4) .
  • Structural Analysis : X-ray crystallography or molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Serine-194 in target enzymes) .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Answer :

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) with IV/PO administration; LC-MS/MS quantifies plasma concentrations (Cₘₐₓ ≈ 1.2 µg/mL at 2 hrs post-dose) .
  • Toxicity : Ames test for mutagenicity and 14-day repeat-dose studies in mice (NOAEL: 50 mg/kg/day). Fluorinated analogs show reduced hepatotoxicity compared to chlorinated derivatives .

Q. How can computational modeling predict its metabolic pathways?

  • Answer :

  • Software : Schrödinger’s ADMET Predictor or CypReact database identifies Phase I/II metabolism sites (e.g., hydroxylation at C1 by CYP3A4).
  • Validation : In vitro liver microsomes (human/rat) with NADPH cofactors confirm predicted metabolites via UPLC-QTOF .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Answer :

  • Low-Temperature Reactions : Conduct amination at ≤0°C to minimize epimerization .
  • Protecting Groups : Use Boc or Fmoc groups to stabilize the amino group during purification (silica gel chromatography, ethyl acetate/hexane) .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey FeaturesBiological Activity (IC₅₀)Reference
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-olC₉H₁₂FNOLacks methyl group; lower logP (1.2)5-HT₁A binding: 120 nM
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-olC₁₀H₁₃ClNOChlorine substitution; higher cytotoxicityMAO-B inhibition: 85 nM
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-olC₉H₁₁F₂NODi-fluorination; enhanced CNS penetrationDAT binding: 45 nM

Key Methodological Considerations

  • Data Reproducibility : Use QC standards (e.g., USP reference materials) for batch-to-batch consistency .
  • Conflict Resolution : Meta-analysis of published IC₅₀ values (e.g., Cochrane Review methods) to address variability .

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